molecular formula C5H6N4 B1313221 1-Methyl-3-amino-4-cyanopyrazole CAS No. 21230-50-2

1-Methyl-3-amino-4-cyanopyrazole

Cat. No.: B1313221
CAS No.: 21230-50-2
M. Wt: 122.13 g/mol
InChI Key: FBQOIRKIQMQJNS-UHFFFAOYSA-N
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Description

1-Methyl-3-amino-4-cyanopyrazole is a heterocyclic compound with a pyrazole ring structure. It is characterized by the presence of a methyl group at the first position, an amino group at the third position, and a cyano group at the fourth position of the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-amino-4-cyanopyrazole can be synthesized through several methods. One common approach involves the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium, which yields 4-cyano pyrazole. In a basic medium, this reaction yields 5-amino pyrazoles as the major product . Another method involves the cyclocondensation of ethoxy methylene malonitrile with hydrazine, followed by de-ethanolation, addition, and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-amino-4-cyanopyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used for the oxidation of side chains.

    Reduction: Hydrogen gas and a metal catalyst such as palladium or platinum are used for the reduction of the pyrazole ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include pyrazoline, pyrazolidine, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Methyl-3-amino-4-cyanopyrazole depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. For example, it can inhibit kinases by binding to the active site and blocking substrate access . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-amino-4-cyanopyrazole is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of the methyl group at the first position and the amino and cyano groups at the third and fourth positions, respectively, make it a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications.

Properties

IUPAC Name

3-amino-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-3-4(2-6)5(7)8-9/h3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQOIRKIQMQJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442961
Record name 1-Methyl-3-amino-4-cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21230-50-2
Record name 1-Methyl-3-amino-4-cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-amino-4-cyanopyrazole
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